molecular formula C17H16N2O4 B12568390 oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole CAS No. 192524-99-5

oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12568390
CAS No.: 192524-99-5
M. Wt: 312.32 g/mol
InChI Key: ZOQLFRBMKZHUKN-UHFFFAOYSA-N
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Description

Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole is a complex organic compound that combines the properties of oxalic acid and a substituted imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C) . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole is unique due to its combination of oxalic acid and imidazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

192524-99-5

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

oxalic acid;2-(4-phenylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H14N2.C2H2O4/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-16-10-11-17-15;3-1(4)2(5)6/h1-9H,10-11H2,(H,16,17);(H,3,4)(H,5,6)

InChI Key

ZOQLFRBMKZHUKN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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